N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide
Description
This compound features a benzothiazole core substituted with a methyl group at position 3 and a methylsulfonyl group at position 4. The quinoline moiety at position 2 is substituted with a phenyl group, and the carboxamide bridge links the two heterocyclic systems. Its molecular formula is C₂₅H₂₀N₃O₃S₂, with a molecular weight of 490.58 g/mol.
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-28-22-13-12-17(33(2,30)31)14-23(22)32-25(28)27-24(29)19-15-21(16-8-4-3-5-9-16)26-20-11-7-6-10-18(19)20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAYWKCSWSMWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C17H16N2O4S2
- Molecular Weight: 372.45 g/mol
- CAS Number: 683237-54-9
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
-
Formation of the Benzothiazole Core:
- Cyclization of 2-amino thiophenol with an appropriate aldehyde or ketone under acidic conditions.
-
Introduction of the Methylsulfonyl Group:
- Sulfonation reactions using methylsulfonyl chloride in the presence of a base.
-
Quinoline Derivative Formation:
- The quinoline structure is formed through a series of condensation reactions.
-
Carboxamide Group Introduction:
- The final step involves the introduction of the carboxamide group via acylation reactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression by targeting specific kinases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it possesses both antibacterial and antifungal activities, potentially due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in vitro. This is particularly relevant in models where it inhibits nitric oxide production in lipopolysaccharide (LPS)-induced macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition: It may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation: The compound could interact with specific receptors, altering signaling pathways that lead to reduced cell proliferation or inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives similar to this compound:
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide (C₂₄H₁₉N₄O₃S₂; MW 487.56 g/mol): This analog replaces the phenyl group on the quinoline with a pyridin-4-yl group. NMR data suggest that such substitutions minimally affect the benzothiazole’s chemical environment but significantly shift quinoline proton resonances .
- However, the methylsulfanyl group (vs. methylsulfonyl in the target compound) reduces polarity, which may lower aqueous solubility .
Modifications to the Quinoline Moiety
- N-(3-Methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxin-6-carboxamide (C₁₈H₁₆N₂O₅S₂; MW 404.05 g/mol): Replacing the phenylquinoline with a dihydrobenzodioxin system reduces aromaticity, likely diminishing π-π interactions. The benzodioxin’s ether oxygen may introduce hydrogen-bonding capabilities, altering pharmacokinetic properties .
- N-[2-(4-Chlorophenyl)ethyl]quinoline-2-carboxamide (C₁₈H₁₅ClN₂O; MW 318.78 g/mol): This compound lacks the benzothiazole core entirely.
Functional Group Comparisons
- Methylsulfonyl vs. Nitro Groups: Compounds like N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide (C₁₃H₁₀FN₃O₄S; MW 347.30 g/mol) highlight that nitro groups are stronger electron-withdrawing groups than methylsulfonyl.
Carboxamide Linkers :
The carboxamide bridge in the target compound is conserved in analogs like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide (C₁₂H₁₁N₅OS₂; MW 329.39 g/mol) . This linker’s rigidity is critical for maintaining spatial orientation between heterocycles, as shown in crystallographic studies using SHELX .
Key Research Findings
Structural and Electronic Properties
Crystallographic Data :
X-ray diffraction studies using SHELX and ORTEP-3 reveal that the methylsulfonyl group in the target compound induces a planar conformation in the benzothiazole ring, enhancing stacking interactions. In contrast, bulkier substituents (e.g., dihydrobenzodioxin) disrupt coplanarity .- NMR Chemical Shifts: Comparative NMR analysis (as in Figure 6 of ) shows that modifications to the quinoline moiety (e.g., pyridin-4-yl substitution) cause significant shifts in protons at positions 29–36, indicating altered electronic environments.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with condensation of substituted benzothiazole and quinoline precursors. Key steps include:
- Thiazolidinone ring formation : Use ethanol or methanol as solvents under reflux, with catalytic acetic acid to facilitate cyclization .
- Sulfonylation : Introduce methylsulfonyl groups via reaction with methanesulfonyl chloride in anhydrous dichloromethane under nitrogen .
- Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization for high-purity yields. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures intermediate stability .
- Optimization : Adjust reaction time (12–24 hr) and temperature (60–80°C) based on substituent reactivity. For example, electron-withdrawing groups on the quinoline core may require longer reaction times .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions. For instance, the methylsulfonyl group typically resonates at δ 3.1–3.3 ppm () and δ 40–45 ppm () .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm, S=O at ~1150 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error.
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity >95% .
Q. What preliminary biological screening assays are suitable for evaluating this compound?
- Methodological Answer : Prioritize enzyme inhibition and cytotoxicity assays:
- Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antiproliferative Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values calculated using nonlinear regression .
- Solubility and Stability : Assess pharmacokinetic properties via shake-flask method (aqueous buffer at pH 7.4) and LC-MS stability profiling .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the benzothiazole (e.g., replace methylsulfonyl with trifluoromethyl) and quinoline (e.g., introduce halogens at C-2) to assess effects on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
- In Vivo Validation : Prioritize derivatives with <10 nM IC for xenograft models, monitoring tumor volume and biomarker expression (e.g., p-EGFR) .
Q. What mechanisms underlie contradictory data in enzyme inhibition studies (e.g., high in vitro vs. low cellular activity)?
- Methodological Answer : Resolve discrepancies via:
- Membrane Permeability Assays : Use Caco-2 cell monolayers to evaluate passive diffusion (P <1 × 10 cm/s indicates poor absorption) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid cytochrome P450-mediated degradation (e.g., CYP3A4) .
- Off-Target Profiling : Screen against 50+ kinases via KINOMEscan to rule out polypharmacology .
Q. How can researchers optimize the compound’s selectivity for a target enzyme over homologous isoforms?
- Methodological Answer :
- Isoform-Specific Assays : Compare inhibition against closely related isoforms (e.g., EGFR T790M vs. wild-type) using purified enzymes and ATP-competitive assays .
- Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) to target non-conserved cysteine residues .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB ID 6XYZ) to guide residue-specific modifications .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer :
- Robust Regression : Use nonlinear mixed-effects modeling (NLME) to account for inter-experimental variability .
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.
- Bootstrap Resampling : Generate 95% confidence intervals for IC values to ensure reproducibility .
Q. How should researchers validate computational predictions (e.g., docking scores) with experimental data?
- Methodological Answer :
- Consensus Scoring : Combine results from Glide, MOE, and Schrödinger to reduce false positives .
- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to confirm predicted binding interactions .
- SPR Analysis : Measure binding kinetics (k/k) using surface plasmon resonance for direct correlation with docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
